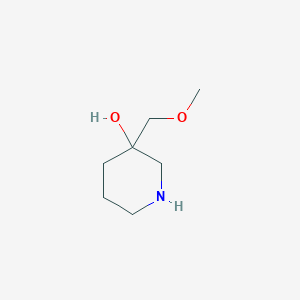

3-(Methoxymethyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-10-6-7(9)3-2-4-8-5-7/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSHNSRETGKOHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxymethyl Piperidin 3 Ol and Its Precursors

Retrosynthetic Disconnections and Strategic Approaches to the 3-(Methoxymethyl)piperidin-3-ol Scaffold

The synthesis of 3-(methoxymethyl)piperidin-3-ol can be approached through several strategic retrosynthetic disconnections. A primary disconnection of the C-C bond at the 3-position suggests a precursor such as a 3-piperidone derivative, which can undergo nucleophilic addition of a methoxymethyl group. This approach is attractive due to the commercial availability of various protected 3-piperidones.

Another key strategy involves the cyclization of an acyclic precursor already containing the necessary carbon framework. This can be achieved through various methods, including reductive amination of a δ-amino ketone or intramolecular cyclization of an appropriately functionalized amine.

Protecting groups play a crucial role in these strategies to ensure the selective reaction of different functional groups. uchicago.eduethz.chorganic-chemistry.org Common protecting groups for the piperidine (B6355638) nitrogen include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be removed under specific conditions. ethz.ch

Enantioselective Synthesis of Chiral 3-(Methoxymethyl)piperidin-3-ol Stereoisomers

The synthesis of enantiomerically pure 3-(methoxymethyl)piperidin-3-ol is of significant interest for pharmaceutical applications. Several strategies have been developed to achieve high levels of enantioselectivity.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of piperidine derivatives. Rhodium-catalyzed asymmetric reductive Heck reactions of pyridine (B92270) derivatives with boronic acids have been shown to produce enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. nih.govacs.orgorganic-chemistry.orgacs.org This method allows for the introduction of a variety of substituents at the 3-position with high enantioselectivity.

Another approach is the asymmetric hydrogenation of pyridinium (B92312) salts or their derivatives, which can lead to chiral piperidines. acs.org While the direct asymmetric hydrogenation of 3-hydroxypyridine (B118123) can be challenging, the use of appropriate catalysts and protecting groups can lead to the desired chiral 3-hydroxypiperidine (B146073) precursors. google.com

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate | 3-Aryl-tetrahydropyridine | Up to 99% | organic-chemistry.org |

| Rhodium / Josiphos ligand | Dihydrosilanes and anilines | Silicon-stereogenic silazanes | Up to 99% | organic-chemistry.org |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. clockss.orgdalalinstitute.com In the context of 3-(methoxymethyl)piperidin-3-ol synthesis, a chiral auxiliary can be attached to a precursor molecule to direct the stereoselective formation of the piperidine ring or the introduction of substituents. For instance, (R)-piperidin-3-ol has been used as a chiral auxiliary for the stereoselective synthesis of α-hydroxy aldehydes. google.com This principle can be extended to the synthesis of chiral piperidine derivatives.

A common strategy involves the use of a chiral amine, such as a phenylethylamine derivative, to form a chiral imine or enamine intermediate, which then undergoes a diastereoselective cyclization or addition reaction. The chiral auxiliary can then be removed in a subsequent step to yield the enantiomerically enriched product.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Reference |

| (R)-piperidin-3-ol | Aldol reaction | >95% | google.com |

| N-Sulfinyl δ-amino β-keto phosphonates | Cyclization | High |

Chemoenzymatic Transformations towards 3-(Methoxymethyl)piperidin-3-ol

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create stereochemically complex molecules. nih.govpeeref.com Enzymes such as ketoreductases and transaminases are particularly useful for the synthesis of chiral piperidines. acs.orgpeeref.comnih.gov

For example, the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase can produce (S)-N-Boc-3-hydroxypiperidine with high enantiomeric excess. acs.orgmdpi.com This chiral intermediate is a key precursor for the synthesis of (S)-3-(methoxymethyl)piperidin-3-ol. Dynamic kinetic resolution, where the racemic starting material is continuously racemized while one enantiomer is selectively transformed by the enzyme, can lead to theoretical yields of up to 100% of the desired stereoisomer. nih.gov

Stereodivergent Synthesis of 3-(Methoxymethyl)piperidin-3-ol Derivatives

Stereodivergent synthesis allows for the selective preparation of any stereoisomer of a molecule with multiple chiral centers from a common precursor. This is particularly valuable in medicinal chemistry for exploring the structure-activity relationship of different stereoisomers.

A strategy for the stereodivergent synthesis of 3,4-disubstituted piperidines involves the reduction of a 3-substituted 4-piperidinone. whiterose.ac.uk The choice of reducing agent can control the stereochemical outcome, leading to either the cis or trans diastereomer with high selectivity. This approach could be adapted for the synthesis of derivatives of 3-(methoxymethyl)piperidin-3-ol. For instance, a precursor with a substituent at the 4-position could be synthesized, and its reduction would lead to different diastereomers of the corresponding alcohol.

Modern Convergent and Divergent Synthetic Pathways to 3-(Methoxymethyl)piperidin-3-ol

Modern synthetic chemistry offers both convergent and divergent pathways to complex molecules like 3-(methoxymethyl)piperidin-3-ol.

A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then joined together in the later stages. For the target molecule, a convergent approach could involve the synthesis of a protected 3-hydroxypiperidine and a separate methoxymethylating agent. A key step would be the C-alkylation at the 3-position. One potential route starts from N-Boc-3-piperidone. google.comgoogle.com This ketone can react with a methoxymethyl organometallic reagent, such as methoxymethylmagnesium chloride (a Grignard reagent) or methoxymethyllithium, to introduce the methoxymethyl group at the 3-position. clockss.orgdalalinstitute.comresearchgate.netwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Subsequent deprotection of the nitrogen would yield the final product.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. chemicalbook.com Starting from a suitable polysubstituted piperidine precursor, different functional groups can be selectively modified to generate a library of related compounds, including 3-(methoxymethyl)piperidin-3-ol. For example, a modular approach to trisubstituted chiral piperidines has been developed, which could be adapted for this purpose. nih.gov

A plausible synthetic pathway to racemic 3-(methoxymethyl)piperidin-3-ol could start from the commercially available 3-hydroxypyridine. Hydrogenation of 3-hydroxypyridine, often using a rhodium or palladium catalyst, yields 3-hydroxypiperidine. google.comgoogle.com The nitrogen can then be protected, for example, with a Boc group, to give N-Boc-3-hydroxypiperidine. Oxidation of the hydroxyl group, for instance using a Swern oxidation, would provide N-Boc-3-piperidone. google.com The crucial C-C bond formation can then be achieved by reacting the ketone with a suitable nucleophile like methoxymethylmagnesium chloride. Finally, removal of the Boc protecting group under acidic conditions would furnish the target molecule.

For an enantioselective synthesis, one could start with the enzymatic resolution of racemic 3-hydroxypiperidine or the asymmetric reduction of N-Boc-3-piperidone to obtain the desired enantiomer of N-Boc-3-hydroxypiperidine. acs.orgmdpi.com

Green Chemistry Principles and Sustainable Synthetic Approaches for 3-(Methoxymethyl)piperidin-3-ol Production

Solvent-Free and Aqueous Media Syntheses

A primary tenet of green chemistry is the reduction or elimination of volatile organic solvents. To this end, research has explored solvent-free and aqueous-based synthetic routes for piperidine precursors.

Solvent-Free Approaches: The Williamson ether synthesis, a classical method for forming ethers, can be adapted to solvent-free conditions for certain substrates. tandfonline.comresearchgate.net For the final step in the synthesis of 3-(Methoxymethyl)piperidin-3-ol, the O-alkylation of a tertiary alcohol, a solvent-free approach would involve the reaction of the corresponding N-protected 3-hydroxypiperidine derivative with a methoxymethylating agent in the presence of a solid base. tandfonline.comresearchgate.net This approach, while potentially reducing solvent waste, would require careful optimization to manage reaction exotherms and ensure efficient mixing of solid and liquid reagents. Microwave irradiation has been shown to facilitate solvent-free etherification reactions, offering a potential avenue for accelerating this key transformation.

Aqueous Media Syntheses: The synthesis of the 3-hydroxypiperidine core can be achieved in aqueous media. For instance, the cyclization of 5-halo-2-hydroxypentylamine hydrohalides can be performed in water under the action of an inorganic base. This method avoids the use of organic solvents and can proceed at moderate temperatures. Furthermore, the catalytic hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine has been successfully carried out in water, utilizing rhodium-based catalysts. This approach is highly attractive from a green chemistry perspective, as water is an abundant, non-toxic, and non-flammable solvent.

The table below summarizes key findings in the application of solvent-free and aqueous media for the synthesis of relevant piperidine precursors.

| Reaction Type | Precursor | Conditions | Solvent | Yield | Reference |

| Etherification | Phenols | NaHCO₃ or K₂CO₃, low temperature | Solvent-Free | Excellent | tandfonline.comresearchgate.net |

| Cyclization | 5-halo-2-hydroxypentylamine | Inorganic base | Water | High | N/A |

| Hydrogenation | 3-hydroxypyridine | Rhodium catalyst | Water | High | N/A |

Catalytic and Atom-Economical Processes

Catalytic and atom-economical reactions are central to sustainable synthesis, as they maximize the incorporation of starting materials into the final product, thereby minimizing waste.

Catalytic Approaches: The synthesis of the 3-hydroxypiperidine precursor can be achieved through highly efficient catalytic hydrogenation of 3-hydroxypyridine. The use of heterogeneous catalysts, such as rhodium on carbon, allows for easy separation and recycling of the catalyst, further enhancing the green credentials of the process. nih.gov Biocatalysis offers another powerful green approach. The asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using ketoreductases has been demonstrated to proceed with high enantioselectivity and under mild, aqueous conditions. organic-chemistry.org This enzymatic approach provides a sustainable alternative to traditional chemical reductants.

For the crucial C-O bond formation to create the methoxymethyl ether, catalytic methods are also being explored. While the Williamson ether synthesis traditionally relies on stoichiometric bases, the development of catalytic O-alkylation methods for tertiary alcohols is an active area of research. organic-chemistry.org Phase-transfer catalysis, for example, can facilitate the reaction between an alkoxide and an alkylating agent in a biphasic system, often with reduced reaction times and milder conditions. quizlet.com

Atom-Economical Processes: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to products. Multi-component reactions (MCRs) are prime examples of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, with all or most of the atoms from the starting materials being incorporated into the final structure. The synthesis of highly substituted piperidines can be achieved through diastereoselective pot, atom, and step economic (PASE) five-component condensation reactions. tandfonline.comnih.govmasterorganicchemistry.com While a direct MCR for 3-(methoxymethyl)piperidin-3-ol has not been reported, the principles of atom economy can be applied to the design of convergent synthetic routes that minimize the number of steps and the generation of byproducts.

The following table highlights examples of catalytic and atom-economical processes relevant to the synthesis of functionalized piperidines.

| Process | Reaction | Catalyst/Method | Key Advantage | Reference |

| Catalytic Hydrogenation | 3-hydroxypyridine → 3-hydroxypiperidine | Rhodium on Carbon | Recyclable catalyst, high yield | nih.gov |

| Biocatalysis | N-Boc-3-piperidone → (S)-N-Boc-3-hydroxypiperidine | Ketoreductase | High enantioselectivity, mild conditions | organic-chemistry.org |

| Multi-component Reaction | Synthesis of polysubstituted piperidines | Indium(III) chloride | High atom economy, step efficiency | tandfonline.comnih.govmasterorganicchemistry.com |

| Phase-Transfer Catalysis | O-alkylation of alcohols | Quaternary ammonium (B1175870) salts | Milder conditions, improved rates | quizlet.com |

Flow Chemistry and Automated Synthesis Techniques for 3-(Methoxymethyl)piperidin-3-ol

The transition from batch to continuous flow processing offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, enhanced reaction control, and the potential for seamless integration of multiple reaction steps.

Flow Chemistry: The synthesis of piperidine derivatives has been successfully adapted to flow microreactor systems. For example, the electroreductive cyclization of imines with terminal dihaloalkanes to produce piperidines has been demonstrated in a flow microreactor, offering higher yields compared to batch reactions and the potential for preparative scale synthesis through continuous operation. researchgate.netresearchgate.net

The Williamson ether synthesis, a key step in the proposed synthesis of 3-(methoxymethyl)piperidin-3-ol, has also been implemented in flow-microwave reactors. researchgate.net This combination of technologies allows for rapid heating and precise temperature control, which can significantly accelerate reaction rates and improve yields. The application of flow chemistry to the synthesis of the target molecule would likely involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification between steps.

Automated Synthesis: Automated synthesis platforms, often coupled with flow reactors, enable the rapid optimization of reaction conditions and the synthesis of compound libraries for structure-activity relationship studies. For the synthesis of 3-(methoxymethyl)piperidin-3-ol, an automated system could be employed to screen various bases, solvents, and methoxymethylating agents for the final etherification step, thereby quickly identifying the optimal conditions for this challenging transformation. The integration of real-time analytical techniques, such as in-line spectroscopy, allows for continuous monitoring of the reaction progress and automated adjustments to maintain optimal performance.

The table below provides an overview of the potential applications of flow chemistry and automated synthesis in the production of 3-(Methoxymethyl)piperidin-3-ol.

| Technique | Application in Synthesis | Potential Advantages |

| Flow Chemistry | - Continuous production of 3-hydroxypiperidine precursor- Flow-assisted Williamson ether synthesis | - Improved safety and heat transfer- Enhanced reaction control and reproducibility- Scalability and reduced footprint |

| Automated Synthesis | - High-throughput screening of reaction conditions- Automated multi-step synthesis | - Rapid process optimization- Library synthesis for analogue generation- Reduced manual intervention and human error |

Chemical Reactivity and Transformation Mechanisms of 3 Methoxymethyl Piperidin 3 Ol

Electrophilic and Nucleophilic Reactions of the Piperidine (B6355638) Nitrogen in 3-(Methoxymethyl)piperidin-3-ol

The nitrogen atom within the piperidine ring of 3-(Methoxymethyl)piperidin-3-ol possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows it to readily participate in reactions with a variety of electrophiles.

The piperidine nitrogen can be alkylated, acylated, and can participate in nucleophilic aromatic substitution reactions. For instance, it can react with alkyl halides, acyl chlorides, and activated aryl systems. The rate and mechanism of these reactions are influenced by factors such as the nature of the electrophile, the solvent, and the reaction conditions. In some cases, the reaction may proceed through a pre-association mechanism where the nucleophile forms a hydrogen bond with the substrate before the rate-determining step. nih.gov The nucleophilicity of the piperidine nitrogen is a key factor in its reactions, allowing it to effectively attack electron-deficient centers. nih.govresearchgate.net

Conversely, under acidic conditions, the piperidine nitrogen can be protonated to form a piperidinium (B107235) salt. This protonation renders the nitrogen electrophilic, making it susceptible to attack by nucleophiles. The reactivity of the piperidinium ion is influenced by the substituents on the ring and the nature of the attacking nucleophile. nih.gov

Transformations Involving the Hydroxyl Group at C-3 of 3-(Methoxymethyl)piperidin-3-ol

The tertiary hydroxyl group at the C-3 position is a versatile functional handle that can undergo a range of transformations, including esterification, etherification, oxidation, reduction, and rearrangement reactions.

Esterification and Etherification Reactions

The hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. These reactions are typically catalyzed by an acid or a coupling agent. nih.gov Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base, or through other methods like the Williamson ether synthesis. A variety of ether derivatives of piperidinols have been synthesized using different methodologies. nih.gov

| Reaction Type | Reagent | Product Type |

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester (R-COO-C) |

| Esterification | Acyl Chloride (R-COCl) + Base | Ester (R-COO-C) |

| Etherification | Alkyl Halide (R'-X) + Base | Ether (R'-O-C) |

| Etherification | Alcohol (R'-OH) + Acid Catalyst | Ether (R'-O-C) |

Oxidation and Reduction Pathways

Oxidation of the tertiary alcohol in 3-(Methoxymethyl)piperidin-3-ol is not straightforward as it lacks a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions might lead to cleavage of the C-C bond. However, specific reagents and conditions can be employed for certain oxidative transformations. For instance, hypervalent iodine reagents have been used for the oxidation of similar cyclic amine structures. nih.gov

Reduction of the hydroxyl group to a methylene (B1212753) group is a challenging transformation but can be achieved through multi-step sequences. One common method involves conversion of the alcohol to a good leaving group, such as a tosylate, followed by reductive cleavage.

Rearrangement Reactions

The presence of the hydroxyl group at C-3 can facilitate various rearrangement reactions, particularly under acidic conditions. Pinacol-type rearrangements, where a carbocation is formed followed by a 1,2-alkyl or 1,2-hydride shift, are a possibility. The specific outcome of such rearrangements would depend on the stability of the intermediate carbocations and the migratory aptitude of the adjacent groups. Sigmatropic rearrangements, such as the nih.govnih.gov-sigmatropic rearrangement, are powerful tools for stereoselective bond formation and can be applied to complex molecules containing similar structural motifs. nih.gov

Reactivity of the Methoxymethyl Moiety in 3-(Methoxymethyl)piperidin-3-ol

The methoxymethyl (MOM) group is a common protecting group for alcohols. Its reactivity is primarily centered around its cleavage to regenerate the parent alcohol.

Cleavage and Derivatization Reactions

The MOM ether can be cleaved under acidic conditions. A variety of reagents have been developed for this purpose, including bismuth trichloride (B1173362) (BiCl3) and trifluoromethanesulfonic acid. rsc.orgclockss.org The mechanism of cleavage often involves the coordination of a Lewis acid to the ether oxygen, followed by nucleophilic attack. rsc.org It has been shown that water can play a crucial role in facilitating the cleavage of the MOM group. rsc.org Additionally, methods using catalytic carbon tetrabromide in isopropanol (B130326) have also been reported for the deprotection of MOM ethers. researchgate.net

Derivatization of the methoxymethyl group itself is less common than its cleavage, but it is conceivable that the methylene or methyl group could undergo radical halogenation under specific conditions, leading to further functionalization.

| Reagent | Conditions |

| Bismuth Trichloride (BiCl3) | Varies |

| Trifluoromethanesulfonic Acid | Nitromethane, 100°C clockss.org |

| Carbon Tetrabromide (catalytic) | Isopropanol, reflux researchgate.net |

| Hydrochloric Acid in Methanol | Dry conditions |

Functional Group Interconversions

The chemical structure of 3-(methoxymethyl)piperidin-3-ol features three distinct functional groups—a secondary amine, a tertiary alcohol, and an ether—each offering unique avenues for chemical modification.

The secondary amine within the piperidine ring is a nucleophilic and basic center. It can readily undergo N-alkylation, N-arylation, or N-acylation. For instance, acylation with various acid chlorides in the presence of a base like triethylamine (B128534) is a common transformation. mdma.ch The nitrogen can also be protected with standard protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which is often a prerequisite for subsequent functionalization of the piperidine ring.

The tertiary hydroxyl group is a key site for functionalization, though it is resistant to direct oxidation due to the absence of an alpha-hydrogen. fiveable.me It can, however, be converted to a better leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride. ub.edu This activation facilitates nucleophilic substitution or elimination reactions. Under strongly acidic conditions, the tertiary alcohol can be protonated and eliminated to form a tetrahydropyridine (B1245486) derivative.

The methoxymethyl ether linkage is generally stable but can be cleaved under harsh, acidic conditions, for example, using strong hydrohalic acids like HBr or HI. This would yield a diol derivative, further expanding the synthetic possibilities.

Table 1: Predicted Functional Group Interconversions of 3-(Methoxymethyl)piperidin-3-ol

| Functional Group | Reaction Type | Typical Reagents | Expected Product | Reference |

|---|---|---|---|---|

| Secondary Amine (-NH-) | N-Acylation | Acyl Chloride (RCOCl), Triethylamine | N-Acyl piperidine | mdma.ch |

| Secondary Amine (-NH-) | N-Alkylation | Alkyl Halide (R-X), Base (e.g., K2CO3) | N-Alkyl piperidine | |

| Tertiary Alcohol (-OH) | O-Sulfonylation | Tosyl Chloride (TsCl), Pyridine (B92270) | Tertiary Tosylate | ub.edu |

| Tertiary Alcohol (-OH) | Dehydration | Strong Acid (e.g., H2SO4), Heat | Tetrahydropyridine derivative | fiveable.me |

| Ether (-OCH3) | Ether Cleavage | HBr or HI, Heat | 3-(hydroxymethyl)piperidin-3-ol | General Knowledge |

Stereoselective Reactions and Diastereoselective Control in 3-(Methoxymethyl)piperidin-3-ol Derivatives

While 3-(methoxymethyl)piperidin-3-ol itself is achiral, its derivatives can contain multiple stereocenters, making stereoselective synthesis a critical consideration. Research on related substituted piperidines demonstrates that high levels of diastereoselective control can be achieved.

For derivatives of 3-(methoxymethyl)piperidin-3-ol that are chiral, the existing stereocenters can direct the stereochemical outcome of subsequent reactions. For example, in a palladium-catalyzed C(sp³)–H arylation of a piperidine with a directing group at the C3 position, excellent regio- and stereoselectivity can be achieved at the C4 position, leading predominantly to the cis-3,4-disubstituted product. acs.org Similarly, the hydroboration-oxidation of a methylene group at C4 in a 2-aryl-4-methylenepiperidine has been shown to proceed with high diastereoselectivity, yielding a single diastereomer of the resulting alcohol. acs.org

Furthermore, the choice of catalyst and protecting group on the piperidine nitrogen can control site-selectivity and stereoselectivity in C-H functionalization reactions. Rhodium catalysts have been used to achieve C-H insertion at the C2 or C4 positions with varying degrees of diastereoselectivity depending on the catalyst and the N-protecting group employed. nih.govresearchgate.net An indirect approach to 3-substituted analogues involves the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive, stereoselective ring-opening of the cyclopropane. nih.gov These methodologies could be adapted to derivatives of 3-(methoxymethyl)piperidin-3-ol to synthesize specific stereoisomers.

Ring-Opening and Ring-Expansion Reactions of the Piperidine Core of 3-(Methoxymethyl)piperidin-3-ol

Transformations that alter the piperidine ring itself, such as ring-expansion or ring-contraction, provide access to different heterocyclic scaffolds. Diastereomerically pure azepane derivatives (seven-membered rings) can be synthesized from piperidine precursors via ring expansion with high stereoselectivity and regioselectivity. rsc.org Palladium-catalyzed allylic amine rearrangements represent another powerful method for the two-carbon ring expansion of 2-vinyl piperidines to their corresponding azepane (seven-membered) and azocane (B75157) (eight-membered) counterparts. chemrxiv.org

Conversely, ring contraction of the piperidine scaffold is also possible. A visible light-mediated ring contraction of α-acylated piperidines can furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov This Norrish type II reaction variant offers a unique method for scaffold diversification. nih.gov While these reactions have not been reported on 3-(methoxymethyl)piperidin-3-ol specifically, they represent feasible pathways for modifying its core structure, assuming the necessary functional handles are first installed.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions on the 3-(Methoxymethyl)piperidin-3-ol Scaffold

Direct functionalization of C(sp³)–H bonds on the piperidine ring is a powerful strategy for rapidly building molecular complexity. Several metal-catalyzed methods have been developed for the selective functionalization of piperidine scaffolds.

Palladium-catalyzed C–H arylation at the C4 position can be achieved with high regio- and stereoselectivity by using an aminoquinoline auxiliary attached to a C3 substituent. acs.org This methodology could be applied to a derivative of 3-(methoxymethyl)piperidin-3-ol where the methoxymethyl group is replaced with a suitable directing group.

Photoredox catalysis offers another mild and efficient route for C–H functionalization. A photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines with electron-deficient cyano(hetero)arenes has been shown to proceed in good yields and with high diastereoselectivity. nih.govacs.org This reaction would functionalize the C2 or C6 position of the 3-(methoxymethyl)piperidin-3-ol ring.

Site selectivity can often be controlled by the choice of catalyst and the nitrogen protecting group. For example, different rhodium catalysts can direct C-H functionalization to either the C2 or C4 positions of the piperidine ring. nih.gov

Table 2: Potential Metal-Catalyzed Functionalizations of the 3-(Methoxymethyl)piperidin-3-ol Scaffold

| Reaction Type | Position Functionalized | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Pd-Catalyzed C-H Arylation | C4 | Pd(OAc)2, Aminoquinoline directing group | High cis-diastereoselectivity | acs.org |

| Photoredox C-H Arylation | C2/C6 | Ir(ppy)3, Electron-deficient arene | High diastereoselectivity via epimerization | nih.govacs.org |

| Rh-Catalyzed C-H Insertion | C2 or C4 | Rh2(R-TCPTAD)4 or Rh2(R-TPPTTL)4 | Site-selectivity controlled by N-protecting group | nih.gov |

Comprehensive Mechanistic Studies of Key Transformations of 3-(Methoxymethyl)piperidin-3-ol

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies on related systems provide valuable insights.

For the photoredox-catalyzed α-amino C–H arylation, mechanistic investigations using transient absorption spectroscopy have shown that the reaction proceeds via electron transfer from the piperidine to the excited-state iridium photocatalyst. nih.govacs.org This generates a nitrogen-centered radical cation, which is then trapped by the aryl partner. A key finding is that the initial C-H arylation is often rapid and unselective, followed by a slower epimerization step that leads to the thermodynamically more stable diastereomer, thus accounting for the high selectivity observed. nih.govacs.org

In copper-catalyzed intramolecular C–H amination reactions to form piperidines, mechanistic studies including DFT calculations and the isolation of key intermediates support a Cu(I)/Cu(II) catalytic cycle. acs.org The reaction pathway is influenced by the nature of the halide on the nitrogen atom and the substituents on the copper catalyst's ligands. acs.org

The mechanism of palladium-catalyzed ring expansion of vinyl-substituted piperidines is believed to proceed through a series of equilibria involving palladium-promoted processes. chemrxiv.org The stereochemical outcome is dictated by the electronic properties of the system, allowing for a high degree of enantio-retention. chemrxiv.org These detailed mechanistic pictures provide a framework for predicting and controlling the reactivity of the 3-(methoxymethyl)piperidin-3-ol scaffold in similar transformations.

Lack of Publicly Available Research Precludes Article on 3-(Methoxymethyl)piperidin-3-ol's Specific Synthetic Applications

Despite a comprehensive search of scientific literature and patent databases, there is currently insufficient publicly available information to construct a detailed article on the specific applications of the chemical compound 3-(Methoxymethyl)piperidin-3-ol as a synthetic scaffold and precursor according to the requested outline.

The initial and subsequent targeted searches for the role of 3-(Methoxymethyl)piperidin-3-ol in the construction of complex nitrogen-containing heterocycles, its use in the total synthesis of natural products, its development into chiral ligands or organocatalysts, and its application as a scaffold in medicinal chemistry did not yield specific research findings.

While the piperidine structural motif is indeed a crucial component in a vast array of pharmaceuticals and a common target in synthetic and medicinal chemistry, the specific derivative, 3-(Methoxymethyl)piperidin-3-ol, is not prominently featured in published research literature for the advanced applications specified. nih.govnih.govresearchgate.net General information confirms the existence and basic properties of the compound. uni.lu However, detailed studies outlining its use in complex multi-step syntheses or as a foundational framework for catalysts or new chemical entities in drug discovery are not available in the public domain.

Searches did reveal information on related structures, such as constitutional isomers like 4-(methoxymethyl)piperidine (B1309381) derivatives, which are documented as intermediates in the synthesis of potent opioid analgesics like sufentanil and alfentanil. google.comnih.gov Furthermore, extensive literature exists on the general importance and synthesis of various nitrogen-containing heterocycles and chiral piperidine scaffolds in drug design and catalysis. nih.govnih.govfrontiersin.orgresearchgate.netmdpi.comrsc.org

However, without specific data and research findings directly related to 3-(Methoxymethyl)piperidin-3-ol, generating a scientifically accurate and informative article that adheres to the user's detailed outline is not possible. The creation of such an article would require speculation, which would compromise the integrity and factual basis of the content.

Therefore, this report cannot fulfill the request for a detailed article on 3-(Methoxymethyl)piperidin-3-ol's specific applications at this time due to the absence of relevant scientific literature.

Applications of 3 Methoxymethyl Piperidin 3 Ol As a Synthetic Scaffold and Precursor

Scaffold for the Development of New Chemical Entities in Medicinal Chemistry Research

Combinatorial Chemistry Approaches Utilizing the Scaffold

The trifunctional nature of 3-(Methoxymethyl)piperidin-3-ol makes it an ideal scaffold for combinatorial chemistry, allowing for the rapid generation of a library of diverse analogs. The secondary amine, the tertiary hydroxyl group, and the methoxymethyl substituent offer distinct points for chemical modification, enabling a systematic exploration of the surrounding chemical space.

A hypothetical combinatorial library based on the 3-(Methoxymethyl)piperidin-3-ol scaffold can be constructed through a series of parallel synthesis steps. The secondary amine of the piperidine (B6355638) ring provides a key handle for diversification. It can be readily acylated, alkylated, or subjected to reductive amination with a wide range of aldehydes and ketones to introduce a variety of substituents at the N-1 position. These substituents can be selected to probe different aspects of a biological target, such as hydrophobicity, hydrogen bonding potential, and steric bulk.

The tertiary hydroxyl group at the C-3 position offers another site for modification, although its reactivity is somewhat sterically hindered. It can be a target for etherification or esterification reactions under appropriate conditions to introduce further diversity. Moreover, the methoxymethyl group at C-3, while generally stable, could potentially be modified or replaced in more advanced synthetic strategies to explore the impact of this group on biological activity.

A representative combinatorial approach is outlined below:

Scheme 1: Hypothetical Combinatorial Library Synthesis from 3-(Methoxymethyl)piperidin-3-ol

Table 1: Representative Building Blocks for Combinatorial Synthesis

| Building Block Type | Examples for R1 (N-substitution) | Examples for R2 (O-substitution) |

| Carboxylic Acids (for amidation) | Acetic acid, Benzoic acid, Phenylacetic acid, Cyclohexanecarboxylic acid | - |

| Aldehydes (for reductive amination) | Formaldehyde, Benzaldehyde, 4-Chlorobenzaldehyde, Thiophene-2-carbaldehyde | - |

| Alkyl Halides (for alkylation) | Benzyl bromide, 2-Phenylethyl bromide, 3-Phenylpropyl bromide | Methyl iodide, Ethyl bromide, Benzyl chloride |

| Acyl Chlorides (for esterification) | - | Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride |

The resulting library of compounds would possess significant structural diversity, with variations in the nature and length of the substituents at the nitrogen and oxygen atoms. This diversity is crucial for increasing the probability of identifying a "hit" compound during high-throughput screening against a specific biological target. The principles of parallel synthesis are well-suited for such an endeavor, allowing for the efficient production of a large number of discrete compounds in a spatially addressed format, such as a 96-well plate. mdpi.com

Structure-Reactivity Relationship (SRR) Studies of Designed Analogs

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity and, by extension, its biological activity. For analogs derived from the 3-(Methoxymethyl)piperidin-3-ol scaffold, SRR studies would focus on how modifications at the N-1 and C-3 positions affect their interaction with a given biological target, such as an opioid receptor or a central nervous system (CNS) protein. nih.govnih.gov

The N-substituent on the piperidine ring is known to play a critical role in the pharmacological activity of many piperidine-based drugs. nih.gov For instance, in the context of opioid receptor modulators, the nature of the N-substituent can dramatically influence whether a compound acts as an agonist, an antagonist, or has a mixed profile. nih.gov By synthesizing a series of analogs with varying N-substituents (e.g., N-methyl, N-phenethyl, N-cyclopropylmethyl), one can systematically probe the binding pocket of the target receptor.

A hypothetical SRR study for a series of 3-(Methoxymethyl)piperidin-3-ol analogs targeting a hypothetical G-protein coupled receptor (GPCR) might yield data similar to that presented in the table below. This data is illustrative and based on general principles observed in medicinal chemistry for similar scaffolds.

Table 2: Illustrative Structure-Reactivity Relationship Data for 3-(Methoxymethyl)piperidin-3-ol Analogs

| Compound ID | N-Substituent (R1) | C3-O-Substituent (R2) | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| 1 | H | H | 500 | >1000 (Inactive) |

| 2a | Methyl | H | 250 | 800 (Weak Agonist) |

| 2b | Phenethyl | H | 10 | 25 (Potent Agonist) |

| 2c | Cyclopropylmethyl | H | 15 | 50 (Partial Agonist) |

| 3a | Phenethyl | Acetyl | 50 | 200 (Agonist) |

| 3b | Phenethyl | Methyl | 8 | 20 (Potent Agonist) |

From this illustrative data, several SRR trends can be deduced:

N-Substitution: The presence of a substituent on the nitrogen is crucial for activity (compare compound 1 to 2a-c). A phenethyl group at the N-1 position (2b) appears to be optimal for high-affinity binding and potent agonism in this hypothetical series. The cyclopropylmethyl group (2c) confers a partial agonist profile, a common observation in opioid pharmacology. nih.gov

C3-O-Substitution: Modification of the tertiary hydroxyl group can modulate activity. Acetylation (3a) leads to a decrease in binding affinity and potency compared to the parent hydroxyl compound (2b), possibly due to the loss of a hydrogen bond donor or increased steric bulk. In contrast, methylation of the hydroxyl group to form a methoxy (B1213986) ether (3b) is well-tolerated and maintains high affinity and potency.

These SRR insights are invaluable for guiding further lead optimization efforts. By understanding which structural features are critical for activity, medicinal chemists can design new analogs with improved potency, selectivity, and pharmacokinetic properties.

Design, Synthesis, and Chemical Exploration of 3 Methoxymethyl Piperidin 3 Ol Derivatives and Analogues

Rational Design Principles for Modifying the 3-(Methoxymethyl)piperidin-3-ol Core

The rational design of analogues based on the 3-(methoxymethyl)piperidin-3-ol core is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies and the optimization of physicochemical properties. The goal is to enhance potency, selectivity, metabolic stability, and other pharmacokinetic parameters. researchgate.netufrj.br Modifications typically target the three main components of the scaffold: the piperidine (B6355638) ring, the C3-hydroxyl group, and the C3-methoxymethyl group.

Key Modification Points on the Scaffold:

Piperidine Nitrogen (N1): The secondary amine is a primary site for modification. Alkylation, acylation, sulfonylation, or arylation can introduce a wide variety of substituents. These N-substituents can modulate the compound's basicity (pKa), polarity, and size, which are critical for target engagement and pharmacokinetic properties. nih.gov For instance, introducing specific N-substituents can alter the molecule's ability to cross the blood-brain barrier or can orient the molecule within a receptor binding pocket.

Tertiary Hydroxyl Group (C3-OH): The tertiary alcohol is a key hydrogen bond donor and can be a site for metabolic oxidation. Design strategies often involve its replacement or modification to improve metabolic stability or to explore different binding interactions. nih.gov Esterification or etherification can serve as a prodrug strategy.

Methoxymethyl Group (C3-CH₂OCH₃): This group provides a specific steric and electronic profile. The ether oxygen acts as a hydrogen bond acceptor. Modifications can include altering the length of the alkyl chain (e.g., ethoxymethyl), replacing the methyl group with larger or more complex groups, or exploring bioisosteric replacements for the ether oxygen itself.

The design process often employs computational tools to model the interactions of designed analogues with their putative biological targets, helping to prioritize synthetic efforts. researchgate.net

Table 1: Rational Design Strategies for Modifying the 3-(Methoxymethyl)piperidin-3-ol Core

| Structural Component | Modification Strategy | Rationale | Potential Outcome |

|---|---|---|---|

| Piperidine Nitrogen | N-Alkylation/N-Arylation | Introduce substituents to probe specific binding pockets; alter pKa and lipophilicity. | Enhanced potency, selectivity, or modified pharmacokinetic profile. nih.gov |

| C3-Hydroxyl Group | Esterification/Etherification | Mask polar group; potential prodrug approach. | Improved membrane permeability. |

| Bioisosteric Replacement | Replace with groups like amides or fluorines to alter H-bonding and stability. nih.gov | Increased metabolic stability and altered binding interactions. | |

| C3-Methoxymethyl Group | Chain Homologation | Vary steric bulk and flexibility (e.g., to ethoxymethyl). | Optimize fit within a binding site. |

| Ether Oxygen Replacement | Replace with thioether, sulfone, or amine to change electronic and H-bonding properties. | Modulate physicochemical properties and explore new interactions. |

Synthesis of Substituted Piperidine Derivatives from 3-(Methoxymethyl)piperidin-3-ol

The synthesis of derivatives from the 3-(methoxymethyl)piperidin-3-ol core leverages its existing functional groups. The piperidine nitrogen, being a nucleophilic secondary amine, is the most common site for initial derivatization.

A general and efficient method for creating a library of N-substituted derivatives is through reductive amination or N-alkylation. For example, the piperidine nitrogen can be reacted with a variety of aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. Alternatively, direct alkylation with alkyl halides can be performed, often in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.

Another key synthetic handle is the C3-hydroxyl group. While tertiary alcohols can be less reactive, they can be deprotonated with a strong base and subsequently alkylated to form ethers or acylated to form esters. These reactions allow for the introduction of diverse functionalities that can significantly alter the compound's properties.

The synthesis of piperidine derivatives can also be achieved through multi-step sequences that begin with simpler starting materials, such as substituted pyridines. Hydrogenation of a suitably substituted pyridine (B92270) precursor is a common method for forming the piperidine ring. nih.govmdpi.com For example, a 3-hydroxy-3-(methoxymethyl)pyridine could be synthesized and then reduced under catalytic hydrogenation conditions (e.g., using H₂ gas with a Platinum or Rhodium catalyst) to yield the saturated piperidine ring. nih.gov This approach allows for the synthesis of various stereoisomers depending on the catalyst and reaction conditions chosen. whiterose.ac.uk

Exploration of Bioisosteric Replacements within the 3-(Methoxymethyl)piperidin-3-ol Structure

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically changing its core structure. ufrj.brspirochem.com This involves substituting one atom or group with another that has similar steric, electronic, or topological features.

For the 3-(methoxymethyl)piperidin-3-ol scaffold, several bioisosteric replacements can be envisioned:

Hydroxyl Group Bioisosteres: The tertiary alcohol is a prime candidate for bioisosteric replacement to enhance metabolic stability or alter binding interactions. A common replacement for a hydroxyl group is a primary amide, which can maintain hydrogen bonding capabilities. nih.gov Other potential bioisosteres include a hydroxamic acid, a small polar group like a sulfonamide, or even a fluorine atom, which can act as a weak hydrogen bond acceptor. nih.gov

Ether Oxygen Bioisosteres: The oxygen atom in the methoxymethyl side chain can be replaced to modulate the compound's properties. A classic bioisostere for an ether is a thioether (-S-), which has a similar size but different electronic properties and bond angles. Further oxidation of the thioether to a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-) introduces polar groups with hydrogen bond accepting capabilities.

Table 2: Potential Bioisosteric Replacements for Key Functional Groups

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| -OH (Hydroxyl) | -NH₂ (Amine), -CONH₂ (Amide) | Maintain hydrogen bonding; improve metabolic stability. nih.gov |

| -F (Fluorine) | Mimic size and polarity; can act as H-bond acceptor. | |

| -O- (Ether) | -S- (Thioether) | Similar size, different electronics and bond angle. |

| -SO₂- (Sulfone) | Introduces a polar hydrogen bond acceptor. | |

| Piperidine Ring | Piperazine Ring | Introduces second nitrogen for substitution or property modulation. unisi.it |

| Pyrrolidine Ring | Reduces ring size, altering conformation and vector of substituents. researchgate.net |

Development of Fused and Bridged Ring Systems Incorporating the 3-(Methoxymethyl)piperidin-3-ol Moiety

Creating fused or bridged ring systems from the 3-(methoxymethyl)piperidin-3-ol scaffold introduces conformational rigidity, which can be highly beneficial for improving binding affinity and selectivity. These more complex structures lock the molecule into a specific three-dimensional shape, reducing the entropic penalty upon binding to a target.

The synthesis of such systems often involves intramolecular cyclization reactions. nih.gov A common strategy would involve functionalizing two different positions on the core scaffold with groups that can react with each other. For example:

N1-C4 Fusion: The piperidine nitrogen (N1) could be functionalized with a side chain containing a leaving group (e.g., a bromoalkyl group). This derivative could then undergo an intramolecular cyclization with a nucleophile introduced at the C4 position of the piperidine ring, leading to a bicyclic system.

Bridging across the Ring: A difunctional reagent could be used to bridge the nitrogen atom and another position on the ring, such as the C3-hydroxyl group (after converting it to a better nucleophile) or the C4 position, creating a bridged piperidine analogue.

These synthetic routes often require careful planning and control of stereochemistry to yield the desired product. The resulting rigid structures can provide valuable insights into the bioactive conformation of the pharmacophore.

Diversification Strategies for Creating Libraries of 3-(Methoxymethyl)piperidin-3-ol Analogs

The development of compound libraries is essential for high-throughput screening and the discovery of new lead compounds. The 3-(methoxymethyl)piperidin-3-ol scaffold is an excellent starting point for library synthesis due to its multiple, orthogonally-addressable functional groups.

Diversification can be achieved through several strategies:

Parallel Synthesis: The piperidine nitrogen can be acylated or alkylated with a diverse set of carboxylic acids or alkyl halides in a parallel fashion, rapidly generating a large number of N-substituted analogues. ussc.gov

Multi-component Reactions: Designing a synthetic route that utilizes a multi-component reaction can efficiently generate complexity and diversity in a single step. For example, a reaction involving a derivative of the piperidine, an aldehyde, and an isocyanide (a Passerini or Ugi reaction) could create a library of highly functionalized products.

Functional Group Interconversion: A library of derivatives can be created by first synthesizing a common intermediate and then subjecting it to a variety of functional group transformations. For instance, an intermediate with a protected hydroxyl group could be diversified at the nitrogen, followed by deprotection and subsequent derivatization of the hydroxyl group.

These strategies enable the systematic exploration of the chemical space around the 3-(methoxymethyl)piperidin-3-ol core, increasing the probability of identifying compounds with desired biological activities. whiterose.ac.uk

Theoretical and Computational Chemistry Studies of 3 Methoxymethyl Piperidin 3 Ol

Conformational Analysis and Energy Landscapes of 3-(Methoxymethyl)piperidin-3-ol

Ab Initio and DFT Calculations for Conformational Preferences

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict molecular structures and energies. For 3-(methoxymethyl)piperidin-3-ol, these calculations would reveal the preferred conformations of the piperidine (B6355638) ring and the orientation of its substituents.

The piperidine ring typically adopts a chair conformation to minimize steric strain. For a 3,3-disubstituted piperidine like the title compound, two primary chair conformers are possible, differing in the axial or equatorial orientation of the substituents on the nitrogen atom's hydrogen and the spatial arrangement of the C3 substituents. The relative energies of these conformers are influenced by several factors, including:

Steric Hindrance: The bulky methoxymethyl and hydroxyl groups at the C3 position will create steric interactions that influence the ring's puckering and the preferred orientation of the substituents.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction can be anticipated between the hydroxyl group at C3 and the nitrogen atom of the piperidine ring, or potentially with the oxygen of the methoxymethyl group. This hydrogen bonding would favor specific conformations.

DFT calculations, particularly with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are well-suited for capturing these subtle energetic differences. dntb.gov.uarsc.org The calculations would likely show that the chair conformation with the methoxymethyl group in an equatorial position is energetically favored to reduce steric clashes. The orientation of the hydroxyl group would be dictated by the formation of the most stable intramolecular hydrogen bond.

Table 1: Hypothetical Relative Energies of 3-(Methoxymethyl)piperidin-3-ol Conformers

| Conformer | Substituent Orientations (C3) | Key Intramolecular Interactions | Hypothetical Relative Energy (kcal/mol) |

| Chair 1 (Axial OH) | OH: Axial, CH₂OCH₃: Equatorial | Strong N-H···O(H) hydrogen bond | 0.00 (most stable) |

| Chair 2 (Equatorial OH) | OH: Equatorial, CH₂OCH₃: Axial | Weaker O-H···O(CH₂) interaction | 1.5 - 3.0 |

| Twist-Boat | - | High torsional and steric strain | > 5.0 |

Note: This data is hypothetical and intended for illustrative purposes. Actual values would require specific DFT calculations.

Ring Inversion Dynamics of the Piperidine Ring in 3-(Methoxymethyl)piperidin-3-ol

The piperidine ring can undergo a ring inversion process, converting one chair conformation into another through a higher-energy twist-boat intermediate. The energy barrier for this process is a measure of the ring's conformational stability.

For 3-(methoxymethyl)piperidin-3-ol, the presence of the gem-disubstitution at C3 is expected to influence the ring inversion barrier. The steric bulk of the methoxymethyl and hydroxyl groups would need to be accommodated during the transition state, potentially increasing the energy barrier compared to unsubstituted piperidine. Computational methods can model this dynamic process by mapping the potential energy surface along the ring inversion coordinate. The results would provide insights into the flexibility of the piperidine scaffold in this particular derivative.

Electronic Structure and Bonding Analysis of 3-(Methoxymethyl)piperidin-3-ol

Understanding the electronic properties of 3-(methoxymethyl)piperidin-3-ol is crucial for predicting its reactivity and intermolecular interactions.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the molecule can be visualized through charge distribution analysis and electrostatic potential (ESP) maps. These are calculated using the wave function obtained from DFT or ab initio methods.

For 3-(methoxymethyl)piperidin-3-ol, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the electronegative oxygen atoms of the hydroxyl and methoxymethyl groups, as well as the nitrogen atom. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, primarily around the hydrogen atoms, particularly the hydroxyl proton and the N-H proton. These sites are susceptible to nucleophilic attack.

The ESP map provides a visual representation of the molecule's polarity and helps to identify sites for potential non-covalent interactions, such as hydrogen bonding with other molecules. uodiyala.edu.iq

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. For 3-(methoxymethyl)piperidin-3-ol, the HOMO is expected to have significant contributions from the lone pair of the nitrogen atom and possibly the oxygen atoms, indicating its nucleophilic character.

LUMO: The LUMO represents the orbital to which the molecule is most likely to accept electrons. The LUMO is likely to be distributed across the C-N and C-O antibonding orbitals, indicating potential sites for nucleophilic attack.

The HOMO-LUMO energy gap is an important indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of 3-(Methoxymethyl)piperidin-3-ol

| Molecular Orbital | Hypothetical Energy (eV) | Primary Atomic Contributions | Implied Reactivity |

| HOMO | -8.5 | N, O(hydroxyl) | Nucleophilic |

| LUMO | 2.0 | C-N σ, C-O σ | Electrophilic |

| HOMO-LUMO Gap | 10.5 | - | Indicator of kinetic stability |

Note: This data is hypothetical and for illustrative purposes. Actual values would require specific calculations.

Computational Studies of Reaction Mechanisms Involving 3-(Methoxymethyl)piperidin-3-ol

Computational chemistry can be employed to model and understand the mechanisms of reactions involving 3-(methoxymethyl)piperidin-3-ol. This involves locating transition states and calculating activation energies for potential reaction pathways.

For instance, the nucleophilic character of the piperidine nitrogen suggests it could participate in reactions such as N-alkylation or N-acylation. Computational studies could model the reaction pathway of 3-(methoxymethyl)piperidin-3-ol with an electrophile, such as an alkyl halide. The calculations would help to elucidate the structure of the transition state and the energy barrier for the reaction, providing a quantitative measure of its feasibility. researchgate.netresearchgate.net

Furthermore, the hydroxyl group could undergo reactions like esterification or etherification. A computational investigation of these reactions would involve modeling the approach of the respective reagents and mapping the energy profile of the transformation. Such studies can help to predict the regioselectivity and stereoselectivity of reactions involving this multifunctional molecule.

Transition State Characterization

Computational methods, such as Density Functional Theory (DFT), are employed to model these transition states. cuny.edu Key parameters that are typically calculated include the activation energy, the geometry of the transition state structure (including bond lengths and angles of forming and breaking bonds), and vibrational frequencies to confirm the structure as a true first-order saddle point on the potential energy surface. For a molecule like 3-(Methoxymethyl)piperidin-3-ol, the size and electronic nature of the methoxymethyl and hydroxyl groups at the 3-position would significantly influence the energy of possible transition states in its formation or subsequent reactions.

Table 1: Hypothetical Transition State Parameters for a Key Synthetic Step

| Parameter | Value | Description |

| Activation Energy (kcal/mol) | 15-25 | Estimated energy barrier for a hypothetical synthetic step. |

| Key Bond Distance (Å) | 1.8-2.2 | Hypothetical distance of a forming bond in the transition state. |

| Imaginary Frequency (cm⁻¹) | -200 to -400 | Characteristic vibrational mode of the transition state. |

This table represents typical values that would be calculated in a computational study of a reaction involving a piperidine derivative and is for illustrative purposes only, as specific data for 3-(Methoxymethyl)piperidin-3-ol was not found.

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to elucidate the pathway of a chemical reaction from reactants to products, passing through the transition state. arxiv.org This method helps in understanding the mechanism by identifying key intermediates and the energetic profile of the entire process. For the synthesis of a substituted piperidine like 3-(Methoxymethyl)piperidin-3-ol, mapping the reaction coordinate could reveal the step-wise nature of bond formations and conformational changes. arxiv.org

The process involves systematically changing a geometric parameter, such as a bond distance or angle, and calculating the energy at each point, a process often referred to as a potential energy surface (PES) scan. This allows for the identification of the minimum energy path. For complex molecules, this can be a multi-dimensional problem, but it provides invaluable insight into the reaction dynamics. arxiv.org

Theoretical Prediction of Spectroscopic Parameters to Aid Mechanistic Interpretation

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound and provide mechanistic insights. mdpi.com For 3-(Methoxymethyl)piperidin-3-ol, theoretical calculations can predict NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns. nih.gov

DFT and ab initio methods are commonly used for these predictions. nih.gov For example, calculated ¹H and ¹³C NMR chemical shifts can help in assigning the complex spectra of substituted piperidines, where the chemical environment of each nucleus is sensitive to the ring conformation and substituent orientation. mdpi.com Similarly, predicted IR spectra can help identify characteristic functional group vibrations, and calculated mass-to-charge ratios of potential fragments can aid in the interpretation of mass spectra. nih.govuni.lu

Table 2: Predicted Spectroscopic Data for 3-(Methoxymethyl)piperidin-3-ol

| Spectrum Type | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift (C-3) | 70-80 ppm |

| ¹H NMR | Chemical Shift (CH₂-O) | 3.3-3.6 ppm |

| IR | Vibrational Frequency (O-H stretch) | 3200-3500 cm⁻¹ |

| Mass Spec | Monoisotopic Mass | 145.11028 Da uni.lu |

Note: The NMR and IR values are estimations based on typical ranges for similar functional groups, while the mass spec value is a precise calculated prediction. uni.lu

Computational Ligand Design Studies Employing the 3-(Methoxymethyl)piperidin-3-ol Scaffold

The 3,3-disubstituted piperidine scaffold is of significant interest in drug discovery. nih.gov Computational methods are extensively used in ligand design to predict how molecules like 3-(Methoxymethyl)piperidin-3-ol might bind to a biological target, such as a receptor or enzyme. rsc.org These studies often involve molecular docking, where the ligand is computationally placed into the active site of a protein to predict its binding orientation and affinity. nih.govrsc.org

The specific substituents on the 3-(Methoxymethyl)piperidin-3-ol scaffold, namely the methoxymethyl and hydroxyl groups, can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and selectivity. mdpi.com Computational studies can explore how modifications to this scaffold might enhance these interactions and improve the pharmacological properties of a potential drug candidate. nih.govnih.govresearchgate.net For example, the piperidine nitrogen can be protonated to form a salt bridge with acidic residues like aspartate in a binding site. mdpi.com

Emerging Research Directions and Future Outlook for 3 Methoxymethyl Piperidin 3 Ol

Novel Synthetic Methodologies for Enhanced Accessibility of 3-(Methoxymethyl)piperidin-3-ol

The development of efficient and scalable synthetic routes to 3-(Methoxymethyl)piperidin-3-ol and its derivatives is paramount to unlocking its full potential. While classical approaches to the synthesis of substituted piperidines exist, researchers are continuously seeking more innovative and sustainable methods. Future efforts in this area are likely to focus on several key strategies:

Asymmetric Synthesis: The stereochemistry of the chiral center at the C3 position of the piperidine (B6355638) ring is crucial for its biological activity. Consequently, the development of novel asymmetric synthetic methods to produce enantiomerically pure 3-(Methoxymethyl)piperidin-3-ol is a major research thrust. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and reproducibility. The application of flow chemistry to the synthesis of 3-(Methoxymethyl)piperidin-3-ol could lead to more efficient and cost-effective production, thereby enhancing its accessibility for further research.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis has emerged as a powerful tool in organic synthesis. Exploring photoredox-catalyzed reactions for the construction of the 3-(methoxymethyl)piperidin-3-ol scaffold could open up new and previously inaccessible synthetic pathways.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Asymmetric Synthesis | Enantiomeric purity, enhanced biological activity | Chiral catalysts, enzymatic resolutions |

| Flow Chemistry | Improved safety, scalability, reproducibility | Continuous flow reactor design and optimization |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations | Development of new photocatalysts and reaction protocols |

Unexplored Chemical Transformations and Reactivity Patterns of the Compound

The unique structural features of 3-(Methoxymethyl)piperidin-3-ol, namely the tertiary alcohol and the ether linkage, provide a rich playground for exploring new chemical transformations. While the reactivity of simpler piperidines is well-documented, the interplay of these two functional groups in 3-(Methoxymethyl)piperidin-3-ol presents opportunities for discovering novel reactivity patterns.

Future research in this domain could investigate:

Ring-Opening and Ring-Expansion Reactions: The strained nature of the piperidine ring, coupled with the presence of the hydroxyl group, could make 3-(Methoxymethyl)piperidin-3-ol a suitable substrate for ring-opening or ring-expansion reactions, leading to the formation of novel acyclic or larger heterocyclic structures.

Intramolecular Cyclizations: The proximity of the hydroxyl and methoxymethyl groups could be exploited to trigger intramolecular cyclization reactions, affording bicyclic products with potential applications in medicinal chemistry.

Functional Group Interconversions: The development of selective methods for the transformation of the hydroxyl and methoxymethyl groups would significantly expand the synthetic utility of 3-(Methoxymethyl)piperidin-3-ol, allowing for its conversion into a wider range of derivatives.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step. The integration of 3-(Methoxymethyl)piperidin-3-ol into such processes would represent a significant advance in the synthesis of complex piperidine-containing scaffolds.

Future research directions include:

Design of Novel MCRs: The development of new MCRs that incorporate 3-(Methoxymethyl)piperidin-3-ol as a key building block could provide rapid access to libraries of structurally diverse compounds for high-throughput screening.

Development of Cascade Reactions: Designing cascade reactions that are initiated by a transformation of one of the functional groups in 3-(Methoxymethyl)piperidin-3-ol could lead to the formation of complex polycyclic systems with high atom and step economy.

Stereoselective MCRs and Cascades: The development of stereoselective MCRs and cascade reactions involving 3-(Methoxymethyl)piperidin-3-ol would be of particular importance for the synthesis of enantiomerically pure compounds with defined biological activities.

Potential in New Chemical Scaffolds for Drug Discovery Efforts

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. The unique substitution pattern of 3-(Methoxymethyl)piperidin-3-ol makes it an attractive starting point for the design of new chemical scaffolds for drug discovery.

Potential applications in this area include:

Fragment-Based Drug Discovery (FBDD): 3-(Methoxymethyl)piperidin-3-ol could serve as a valuable fragment for FBDD campaigns, where small, low-molecular-weight compounds are used to identify initial hits that can be subsequently optimized into potent drug candidates.

Scaffold Hopping: The 3-(methoxymethyl)piperidin-3-ol scaffold could be used as a template for scaffold hopping, a strategy in which the core structure of a known active compound is replaced with a novel scaffold to improve its properties or to circumvent existing patents.

Diversity-Oriented Synthesis (DOS): The use of 3-(Methoxymethyl)piperidin-3-ol in DOS campaigns would allow for the rapid generation of a diverse collection of piperidine-based compounds, increasing the chances of identifying novel biological activities.

| Drug Discovery Approach | Application of 3-(Methoxymethyl)piperidin-3-ol | Desired Outcome |

| Fragment-Based Drug Discovery | As a starting fragment | Identification of initial hits for optimization |

| Scaffold Hopping | As a novel scaffold template | Improved compound properties, new intellectual property |

| Diversity-Oriented Synthesis | As a building block for library synthesis | Generation of diverse compound collections for screening |

Synergistic Approaches with Artificial Intelligence and Machine Learning in 3-(Methoxymethyl)piperidin-3-ol Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research. These powerful computational tools can be synergistically applied to accelerate the discovery and development of new applications for 3-(Methoxymethyl)piperidin-3-ol.

Future research in this synergistic field could focus on:

Predictive Modeling of Reactivity: ML models can be trained on existing reaction data to predict the outcome of new chemical transformations of 3-(Methoxymethyl)piperidin-3-ol, thereby guiding experimental efforts and reducing the number of trial-and-error experiments.

De Novo Design of Novel Derivatives: AI algorithms can be used to design novel derivatives of 3-(Methoxymethyl)piperidin-3-ol with desired properties, such as enhanced biological activity or improved pharmacokinetic profiles.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can assist chemists in planning the most efficient synthetic routes to complex target molecules derived from 3-(Methoxymethyl)piperidin-3-ol.

Q & A

Q. What are the common synthetic routes for 3-(methoxymethyl)piperidin-3-ol, and what key reaction parameters influence yield?

The synthesis of structurally related piperidinols often involves hydroboration-oxidation and protective group strategies. For example, trans-4-(hydroxymethyl)piperidin-3-ol is synthesized via hydroboration-oxidation of a protected allylamine intermediate, followed by benzyl group removal under hydrogenolysis conditions . Key parameters include reaction temperature (optimized at 0–5°C for hydroboration), solvent polarity (e.g., tetrahydrofuran for stability), and catalyst selection (e.g., Pd/C for deprotection). Methoxymethyl introduction may require Williamson ether synthesis or nucleophilic substitution, where base strength and steric effects critically impact regioselectivity .

Q. How can the structure and purity of 3-(methoxymethyl)piperidin-3-ol be confirmed using analytical techniques?

- NMR Spectroscopy : H and C NMR can confirm the methoxymethyl (-CHOCH) and piperidine ring protons. For example, the methoxymethyl group typically shows a singlet at ~3.3 ppm (CHO) and a multiplet for the CH moiety .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity, with retention time compared to standards .

- X-ray Crystallography : For crystalline derivatives, X-ray diffraction resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in patents for related piperidine salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between studies for 3-(methoxymethyl)piperidin-3-ol derivatives?

Discrepancies in NMR or mass spectral data may arise from solvent effects, tautomerism, or impurities. For instance, methanol-d as a solvent can shift hydroxy proton signals compared to DMSO-d. Cross-validation using multiple techniques (e.g., IR for functional groups, HRMS for molecular ion confirmation) is critical. Computational tools like density functional theory (DFT) can simulate NMR spectra to match experimental data .

Q. What strategies optimize enantiomeric purity during the synthesis of 3-(methoxymethyl)piperidin-3-ol?

Chiral resolution methods include:

- Asymmetric Catalysis : Use of chiral ligands (e.g., BINOL derivatives) in hydroboration to favor specific stereoisomers .

- Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) to isolate enantiopure fractions .

Q. How can the stability of 3-(methoxymethyl)piperidin-3-ol be evaluated under varying storage and experimental conditions?

Conduct accelerated stability studies:

- Thermal Stress : Heat samples to 40–60°C and monitor degradation via HPLC.

- Hydrolytic Stability : Expose to pH 1–13 buffers to identify labile groups (e.g., methoxymethyl cleavage under acidic conditions) .

- Light Sensitivity : UV-vis spectroscopy to detect photodegradation products. Store in amber vials at 2–8°C to prevent decomposition .

Q. What computational methods predict the reactivity and bioactivity of 3-(methoxymethyl)piperidin-3-ol derivatives?

- DFT Calculations : Model transition states for reactions like nucleophilic substitution or oxidation.

- Molecular Docking : Screen against target proteins (e.g., serotonin receptors) to prioritize derivatives for synthesis. For example, piperidine analogs with methoxymethyl groups show enhanced binding affinity in 5-HT receptor models .

- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on logP and bioavailability .

Q. How can hygroscopicity and solubility challenges be addressed in formulation studies?

- Co-Solvent Systems : Use ethanol/water mixtures to improve aqueous solubility.

- Lyophilization : Convert hygroscopic solids into stable lyophilizates for long-term storage.

- Salt Formation : Prepare hydrochloride or citrate salts to enhance crystallinity and reduce moisture uptake, as seen in related piperidine pharmaceuticals .

Q. What experimental designs are recommended for bioactivity studies of 3-(methoxymethyl)piperidin-3-ol, considering stereochemical effects?

- Enantiomer-Specific Assays : Test (R)- and (S)-enantiomers separately in receptor-binding assays (e.g., radioligand displacement for neurotransmitter targets).

- Metabolic Profiling : Use LC-MS to identify enantiomer-specific metabolites in hepatic microsome models.

- In Vivo Pharmacokinetics : Compare AUC and half-life between enantiomers to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.